molecular formula C22H20N4 B13750160 Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro- CAS No. 23838-74-6

Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-

Cat. No.: B13750160
CAS No.: 23838-74-6
M. Wt: 340.4 g/mol
InChI Key: DMZLKMCVHCHAHT-UHFFFAOYSA-N
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Description

5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is a complex organic compound with the molecular formula C22H20N4. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine typically involves the condensation of appropriate quinoxaline derivatives with phenazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5,12-Dihydroquinoxalino[2,3-b]phenazine: A closely related compound with similar structural features but lacking the diethyl groups.

    Quinoxaline derivatives: A broad class of compounds with diverse biological activities and applications.

Uniqueness

5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is unique due to the presence of diethyl groups, which may enhance its biological activity and alter its chemical properties compared to other quinoxaline derivatives .

Properties

CAS No.

23838-74-6

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

IUPAC Name

7,14-diethylquinoxalino[2,3-b]phenazine

InChI

InChI=1S/C22H20N4/c1-3-25-19-11-7-5-9-15(19)23-17-14-22-18(13-21(17)25)24-16-10-6-8-12-20(16)26(22)4-2/h5-14H,3-4H2,1-2H3

InChI Key

DMZLKMCVHCHAHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C3C1=CC4=NC5=CC=CC=C5N(C4=C3)CC

Origin of Product

United States

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